molecular formula C20H23ClN4O B303770 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303770
分子量: 370.9 g/mol
InChIキー: TVVFIQXLSZUGLZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as AG-014699 or rucaparib and is a PARP inhibitor, which means it inhibits the activity of poly (ADP-ribose) polymerase (PARP) enzymes.

作用機序

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in the repair of DNA damage, which can be caused by various factors, including chemotherapy and radiation therapy. Inhibition of PARP enzymes by rucaparib leads to the accumulation of DNA damage, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, rucaparib has been shown to have anti-inflammatory and neuroprotective effects. Rucaparib has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

実験室実験の利点と制限

One of the main advantages of using 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its specificity for PARP enzymes. Rucaparib has been shown to selectively inhibit PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer therapy. However, one of the limitations of using rucaparib in lab experiments is its cost. Rucaparib is a relatively expensive compound, which can limit its use in certain research settings.

将来の方向性

There are several future directions for the study of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of new PARP inhibitors that are more potent and selective than rucaparib. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, the use of rucaparib in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the use of rucaparib in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, is an area of potential future research.

合成法

The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 2,6-dimethylphenylhydrazine to form 4-chloro-2,6-dimethylphenylhydrazone. The next step involves the reaction of the hydrazone with acetic anhydride to form the corresponding acetyl derivative. The final step involves the reaction of the acetyl derivative with dimethylamine and cyanogen bromide to form this compound.

科学的研究の応用

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, including rucaparib, have been shown to be effective in the treatment of ovarian and breast cancer, which are often associated with mutations in the BRCA1 and BRCA2 genes. These mutations lead to the accumulation of DNA damage, which can be repaired by PARP enzymes. Inhibition of PARP enzymes by rucaparib leads to the accumulation of DNA damage, which ultimately leads to cancer cell death.

特性

分子式

C20H23ClN4O

分子量

370.9 g/mol

IUPAC名

2-amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H23ClN4O/c1-20(2)9-15-18(16(26)10-20)17(12-5-7-13(21)8-6-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3

InChIキー

TVVFIQXLSZUGLZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。